molecular formula C21H24ClN3O4 B2591771 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea CAS No. 894027-02-2

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea

Cat. No.: B2591771
CAS No.: 894027-02-2
M. Wt: 417.89
InChI Key: DFWAJAOGXQREDE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea is a synthetic organic compound. It is characterized by the presence of a chlorophenyl group, a pyrrolidinone ring, and a dimethoxyphenethyl group. Compounds with such structures are often studied for their potential biological activities and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea typically involves multiple steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: This step may involve the use of chlorinated aromatic compounds and suitable coupling reactions.

    Attachment of the Dimethoxyphenethyl Group: This can be done through nucleophilic substitution or other suitable organic reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different derivatives.

    Substitution: The chlorophenyl group can participate in substitution reactions, leading to the formation of various analogs.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or nucleophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea would depend on its specific interactions with biological targets. This could involve binding to receptors, enzymes, or other molecular targets, leading to various biological effects. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

    1-(4-Chlorophenyl)-3-(3,4-dimethoxyphenethyl)urea: Lacks the pyrrolidinone ring.

    1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)urea: Lacks the dimethoxyphenethyl group.

    3-(3,4-Dimethoxyphenethyl)-5-oxopyrrolidin-1-yl)urea: Lacks the chlorophenyl group.

Uniqueness

1-(1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl)-3-(3,4-dimethoxyphenethyl)urea is unique due to the combination of its structural features, which may confer specific biological activities or chemical properties not found in similar compounds.

Properties

IUPAC Name

1-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-3-[2-(3,4-dimethoxyphenyl)ethyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3O4/c1-28-18-8-3-14(11-19(18)29-2)9-10-23-21(27)24-16-12-20(26)25(13-16)17-6-4-15(22)5-7-17/h3-8,11,16H,9-10,12-13H2,1-2H3,(H2,23,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFWAJAOGXQREDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)NC2CC(=O)N(C2)C3=CC=C(C=C3)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.